molecular formula C26H24N2O2 B4921856 N,N'-BIS(NAPHTHALEN-1-YL)HEXANEDIAMIDE

N,N'-BIS(NAPHTHALEN-1-YL)HEXANEDIAMIDE

Cat. No.: B4921856
M. Wt: 396.5 g/mol
InChI Key: HXSSUWOKIRLIPT-UHFFFAOYSA-N
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Description

N,N'-BIS(NAPHTHALEN-1-YL)HEXANEDIAMIDE is a diamide derivative featuring a hexanediamide backbone substituted with naphthalen-1-yl groups at both terminal nitrogen atoms. The naphthalene moieties confer significant aromaticity and hydrophobicity, while the hexane spacer provides structural flexibility. This compound is hypothesized to exhibit unique electronic and steric properties due to the conjugation of the amide groups with the extended π-system of naphthalene. Potential applications include organic electronics (e.g., charge transport layers in electroluminescent devices) and supramolecular chemistry (e.g., self-assembly via π-π interactions). Synthetic routes likely involve condensation reactions between hexanediamine and naphthoyl chlorides, analogous to methods used for bis(cyanoacetamide) derivatives .

Properties

IUPAC Name

N,N'-dinaphthalen-1-ylhexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c29-25(27-23-15-7-11-19-9-1-3-13-21(19)23)17-5-6-18-26(30)28-24-16-8-12-20-10-2-4-14-22(20)24/h1-4,7-16H,5-6,17-18H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSSUWOKIRLIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(naphthalen-1-yl)hexanediamide typically involves the reaction of hexanediamine with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(naphthalen-1-yl)hexanediamide can be scaled up using continuous-flow synthesis techniques. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved yield. The use of a micro fixed-bed reactor packed with a catalyst such as platinum on carbon (Pt/C) can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(naphthalen-1-yl)hexanediamide undergoes various chemical reactions, including:

    Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.

    Reduction: The amide bonds can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Hexanediamine derivatives

    Substitution: Nitrated or halogenated naphthalene derivatives

Scientific Research Applications

N,N’-Bis(naphthalen-1-yl)hexanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(naphthalen-1-yl)hexanediamide involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as a hole transport material, facilitating the movement of positive charges (holes) within the device. This is achieved through its conjugated π-system, which allows for efficient charge transfer. The electron-blocking properties of the compound also contribute to its effectiveness in enhancing the performance of OLEDs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Bis(Cyanoacetamide) Derivatives (e.g., N,N'-(ethane-1,2-diyl)bis(cyanoacetamide)) Key Differences: Cyano (-CN) substituents instead of naphthalene groups. Implications: Enhanced electron-withdrawing character, improving reactivity in cyclization reactions (e.g., forming pyrazole or pyridine derivatives) .
  • Bis(Hydroxyalkyl)Oxamides (e.g., N,N’-bis(2-hydroxyethyl)oxamide) Key Differences: Hydrophilic hydroxyalkyl groups vs. hydrophobic naphthalene substituents. Thermal Stability: Likely lower than the target compound due to reduced aromatic stabilization.
  • N,N-Dimethyl-1-Naphthylamine

    • Key Differences : Tertiary amine structure vs. diamide; single naphthalene group.
    • Implications : Smaller molecular weight and higher basicity, with applications in catalysis or as a ligand in coordination chemistry .

Electronic and Physicochemical Properties

Property N,N'-BIS(NAPHTHALEN-1-YL)HEXANEDIAMIDE Bis(Cyanoacetamide) Derivatives Bis(Hydroxyethyl)Oxamide
Molecular Weight ~458 g/mol (estimated) ~220 g/mol ~206 g/mol
Solubility Low in polar solvents (e.g., H₂O) Moderate in DMF/DMSO High in H₂O/EtOH
Aromaticity High (dual naphthalene rings) Low (cyano groups) None
Thermal Stability High (decomposes >300°C, inferred) Moderate (~200–250°C) Low (~150–200°C)

Research Findings

  • Organic Electronics: The naphthalene groups in the target compound may enhance hole/electron transport efficiency compared to bis(cyanoacetamide) derivatives, aligning with trends observed in organic electroluminescent diodes .
  • Biological Activity : Unlike hydroxyalkyl-substituted bisamides, the target compound’s hydrophobicity may limit bioavailability but improve membrane permeability in drug delivery systems .

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